6-chloro-N-propylpyridazine-3-carboxamide

Description

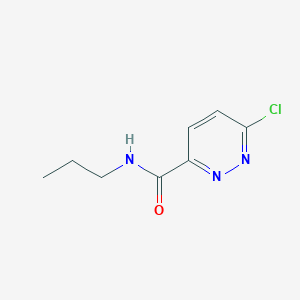

6-Chloro-N-propylpyridazine-3-carboxamide (CAS: 951885-19-1) is a pyridazine derivative with a molecular formula of C₇H₁₀ClN₃ and a molecular weight of 171.63 g/mol . Its structure features a pyridazine core substituted with a chlorine atom at position 6 and a propylcarboxamide group at position 3. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive pyridazine and pyridine derivatives, which are often explored for anticancer, antimicrobial, and enzyme-modulating properties .

Properties

Molecular Formula |

C8H10ClN3O |

|---|---|

Molecular Weight |

199.64 g/mol |

IUPAC Name |

6-chloro-N-propylpyridazine-3-carboxamide |

InChI |

InChI=1S/C8H10ClN3O/c1-2-5-10-8(13)6-3-4-7(9)12-11-6/h3-4H,2,5H2,1H3,(H,10,13) |

InChI Key |

KGRAOGQZIDQDTQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(=O)C1=NN=C(C=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-propylpyridazine-3-carboxamide typically involves the reaction of 6-chloropyridazine-3-carboxylic acid with propylamine under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-grade reagents and solvents to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-propylpyridazine-3-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Reduction Reactions: The carboxamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) complexes.

Oxidation Reactions: The propyl group can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and bases (e.g., sodium hydroxide, potassium carbonate).

Reduction Reactions: Reducing agents (e.g., LiAlH4, BH3), solvents (e.g., tetrahydrofuran, diethyl ether).

Oxidation Reactions: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetone).

Major Products Formed

Substitution Reactions: Formation of substituted pyridazine derivatives.

Reduction Reactions: Formation of amine derivatives.

Oxidation Reactions: Formation of alcohol or carboxylic acid derivatives.

Scientific Research Applications

6-Chloro-N-propylpyridazine-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-chloro-N-propylpyridazine-3-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects . Further research is needed to elucidate the exact mechanisms and identify the key molecular targets involved .

Comparison with Similar Compounds

Table 1: Key Pyridazine Derivatives

| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| 6-Chloro-N-propylpyridazine-3-carboxamide | Cl (6), N-propylcarboxamide (3) | C₇H₁₀ClN₃ | 171.63 | Balanced lipophilicity, moderate size |

| 6-Chloro-N,N-dipropylpyridazin-3-amine | Cl (6), N,N-dipropylamine (3) | C₉H₁₇ClN₃ | 202.71 | Increased lipophilicity, steric bulk |

| 6-Chloro-N-(cyclohexylmethyl)pyridazin-3-amine | Cl (6), cyclohexylmethylamine (3) | C₁₁H₁₇ClN₃ | 226.73 | High lipophilicity, rigid substituent |

| 11k (Anticancer compound) | CF₃ (5), butylamino (6), THP-methyl (3) | C₁₅H₂₂F₃N₃O | 329.36 | Trifluoromethyl enhances stability |

| 11l (Anticancer compound) | CF₃ (5), cyclopropylmethylamino (6) | C₁₅H₂₀F₃N₃O | 315.34 | Cyclopropyl improves metabolic resistance |

Key Observations :

- Steric Effects : N,N-Dipropyl and cyclohexylmethyl groups introduce steric hindrance, which may interfere with target binding compared to the single propyl chain in the target compound .

Pyridine-Based Analogues

Table 2: Key Pyridine Derivatives

| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| 6-Chloro-N-(3-methyl-1,2-oxazol-5-yl)pyridine-3-carboxamide | Cl (6), oxazolylmethylcarboxamide (3) | C₁₀H₈ClN₃O₂ | 237.64 | Heterocyclic oxazole enhances H-bonding |

| 6-Amino-5-pyrrolidinyl-N-methyl-3-pyridinecarboxamide | NH₂ (6), pyrrolidinyl (5), N-methyl (3) | C₁₁H₁₆N₄O | 220.27 | Polar substituents improve solubility |

| 6-Chloro-N-methoxy-N-methyl-5-pivalamidopicolinamide | Cl (6), pivalamido (5), methoxy-N-methyl (3) | C₁₃H₁₇ClN₂O₃ | 296.74 | Bulky pivalamido group reduces flexibility |

Key Observations :

- Ring System Differences : Pyridazines (two adjacent nitrogen atoms) are more electron-deficient than pyridines (one nitrogen), affecting reactivity and binding to biological targets .

- Functional Groups : The oxazole ring in 6-chloro-N-(3-methyl-1,2-oxazol-5-yl)pyridine-3-carboxamide introduces additional hydrogen-bonding sites, which may enhance target affinity compared to the simpler propylcarboxamide in the pyridazine analogue .

- Solubility: Pyrrolidinyl and amino groups in pyridine derivatives (e.g., 6-amino-5-pyrrolidinyl-N-methyl-3-pyridinecarboxamide) increase polarity, improving aqueous solubility relative to chlorinated pyridazines .

Research Findings and Implications

- Anticancer Potential: Pyridazine derivatives with trifluoromethyl groups (e.g., 11k, 11l) show promising anticancer activity, suggesting that electron-withdrawing substituents could be leveraged in optimizing this compound .

- Metabolic Stability : The cyclopropylmethyl group in 845736-79-0 may confer resistance to oxidative metabolism, a feature that could be explored in prodrug designs .

- Structural Flexibility : The target compound’s propyl chain offers a balance between flexibility and steric demand, making it a versatile scaffold for further functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.